molecular formula C8H9ClN2OS B11945230 4-Amino-3-methoxyphenyl thiocyanate hydrochloride CAS No. 195046-21-0

4-Amino-3-methoxyphenyl thiocyanate hydrochloride

Cat. No.: B11945230
CAS No.: 195046-21-0
M. Wt: 216.69 g/mol
InChI Key: AVYBROUNYDYVIU-UHFFFAOYSA-N
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Description

4-Amino-3-methoxyphenyl thiocyanate hydrochloride is an organic compound with the molecular formula C8H9ClN2OS and a molecular weight of 216.691 g/mol . This compound is known for its unique chemical structure, which includes an amino group, a methoxy group, and a thiocyanate group attached to a phenyl ring. It is often used in various chemical and biological research applications due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-methoxyphenyl thiocyanate hydrochloride typically involves the reaction of 4-Amino-3-methoxyphenyl thiocyanate with hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the hydrochloride salt. The process may involve the use of solvents such as ethanol or methanol to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-methoxyphenyl thiocyanate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols. The reactions typically occur under controlled conditions, including specific temperatures and solvents to optimize the reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in various substituted phenyl derivatives .

Scientific Research Applications

4-Amino-3-methoxyphenyl thiocyanate hydrochloride is used in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Amino-3-methoxyphenyl thiocyanate hydrochloride involves its interaction with various molecular targets and pathways. The amino and methoxy groups can form hydrogen bonds and other interactions with biological molecules, affecting their function. The thiocyanate group can participate in redox reactions, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-3-methoxyphenyl thiocyanate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and methoxy groups allows for diverse chemical modifications and interactions, making it a valuable compound in various research fields .

Properties

CAS No.

195046-21-0

Molecular Formula

C8H9ClN2OS

Molecular Weight

216.69 g/mol

IUPAC Name

(4-amino-3-methoxyphenyl) thiocyanate;hydrochloride

InChI

InChI=1S/C8H8N2OS.ClH/c1-11-8-4-6(12-5-9)2-3-7(8)10;/h2-4H,10H2,1H3;1H

InChI Key

AVYBROUNYDYVIU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)SC#N)N.Cl

Origin of Product

United States

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